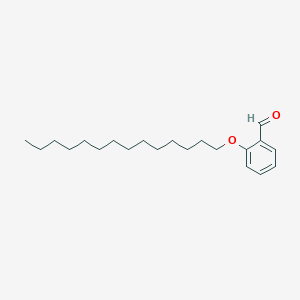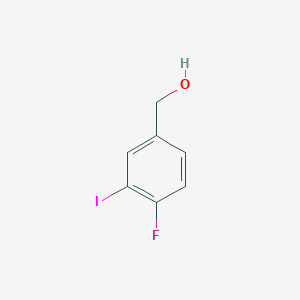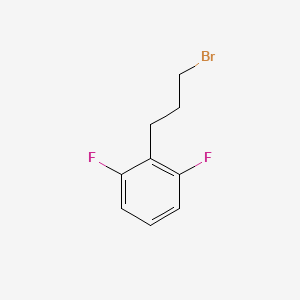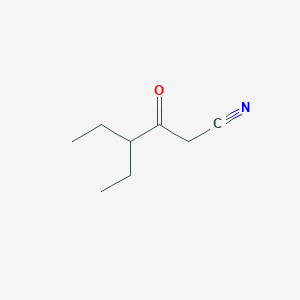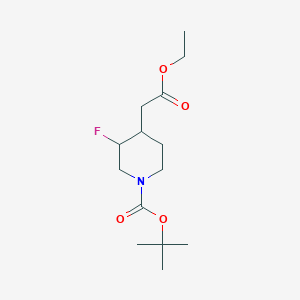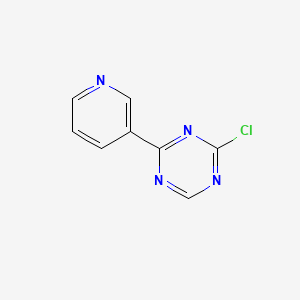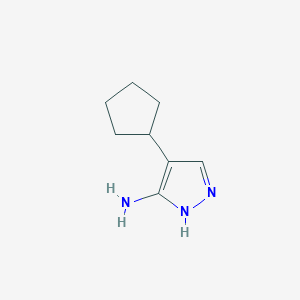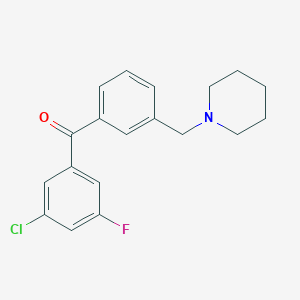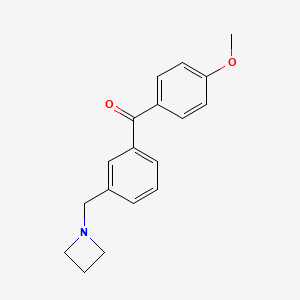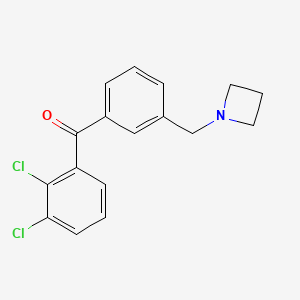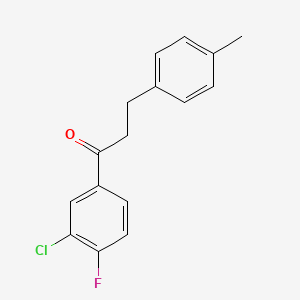
3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar substitution patterns on aromatic systems, which can provide insights into the chemical behavior and properties of the compound . For instance, the presence of chloro, fluoro, and methyl groups on biphenyl moieties has been shown to enhance the intrinsic activity of certain compounds, such as 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from commercially available precursors. For example, the synthesis of a fluorine-containing diene involved a three-step process from 3-sulpholene , while the synthesis of a naphthyridine carboxylic acid required a two-step process including substitution and hydrolysis . These methods suggest that the synthesis of "3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone" would likely involve a carefully planned sequence of reactions to introduce the appropriate substituents onto the aromatic rings.
Molecular Structure Analysis
The molecular structure of compounds can be confirmed using techniques such as single-crystal X-ray crystallography and NMR spectroscopy. For instance, the chirality of a lactone ring in a reductase inhibitor was confirmed by X-ray crystallography , and the structure of a naphthyridine carboxylic acid was confirmed by 1H NMR and MS spectrum . These techniques would be essential in confirming the molecular structure of "3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone" after its synthesis.
Chemical Reactions Analysis
The reactivity of substituted aromatic compounds can vary significantly depending on the nature of the substituents. For example, a fluorodiene demonstrated high regioselectivity in Diels-Alder reactions with various dienophiles , and organotin esters of a substituted propenoic acid were synthesized and characterized, showing different reactivities in biological assays . These findings suggest that "3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone" may also exhibit unique reactivity patterns in chemical reactions.
Physical and Chemical Properties Analysis
Substituents on aromatic compounds can influence their physical and chemical properties. For instance, the introduction of a fluoro group on a thiophene ring affected its oxidation potential , and the presence of chloro and fluoro groups on a butenolide influenced its reactivity with nucleophiles . These studies indicate that the physical and chemical properties of "3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone" would be affected by its chloro, fluoro, and methyl substituents, potentially altering its solubility, reactivity, and other key properties.
科学的研究の応用
Copolymerization and Material Properties
The research on 3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone primarily focuses on its application in the synthesis of novel copolymers, particularly through the copolymerization with styrene and other monomers. This compound, along with other halogenated propiophenones, has been utilized to prepare various copolymers, revealing insights into their chemical reactivity, polymer composition, and thermal properties. For instance, studies have demonstrated the preparation of copolymers using halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, highlighting the influence of halogen substituents on the copolymerization process and the resulting polymer properties, such as glass transition temperatures and thermal stability (Savittieri et al., 2022), (Hussain et al., 2019).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to 3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone have been explored, contributing to the understanding of their chemical properties and potential applications in material science. Research has delved into the preparation of these compounds through various synthetic routes and their characterization using techniques such as NMR, IR, and X-ray diffraction, providing valuable insights into their molecular structures and reactivity (Kim et al., 1999).
Photodehalogenation and Intermediates Formation
Studies on the photodehalogenation of halogenated phenyl derivatives, including those related to 3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone, have provided insights into the generation of phenyl cations and benzyne intermediates. These intermediates have implications in synthetic chemistry, offering pathways to a variety of chemical products and furthering the understanding of reaction mechanisms under photochemical conditions (Protti et al., 2012).
Electronic Properties and Liquid Crystal Technology
The modification of thiophene-based compounds with fluorinated phenols, akin to the structural motifs found in 3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone, has been investigated for its impact on electronic properties and applications in liquid crystal technology. Research in this area explores how different substituents, including fluoro groups, affect the photoalignment of liquid crystals, showcasing the potential of these materials in the development of advanced liquid crystal displays (LCDs) and other electronic devices (Hegde et al., 2013).
Safety And Hazards
特性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO/c1-11-2-4-12(5-3-11)6-9-16(19)13-7-8-15(18)14(17)10-13/h2-5,7-8,10H,6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAKBAWJTMBESC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644134 |
Source


|
| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone | |
CAS RN |
898768-93-9 |
Source


|
| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

